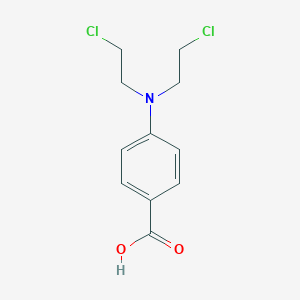

Benzoic acid nitrogen mustard

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid nitrogen mustard is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of nitrogen mustard, which is a type of alkylating agent that has been used in cancer chemotherapy. Benzoic acid nitrogen mustard is synthesized by reacting nitrogen mustard with benzoic acid, resulting in a compound that has both alkylating and carboxylic acid properties.

Scientific Research Applications

Benzoic acid nitrogen mustard has been widely used in scientific research as a tool for studying DNA damage and repair mechanisms. It is a potent alkylating agent that can covalently modify DNA, leading to single-strand and double-strand breaks. This property has been used to study the role of DNA damage in cancer development and to develop new cancer therapies. Benzoic acid nitrogen mustard has also been used to study the mechanism of action of other alkylating agents and to develop new methods for detecting DNA damage.

Mechanism of Action

Benzoic acid nitrogen mustard is an alkylating agent that covalently modifies DNA by forming adducts with the nitrogen atoms of guanine and adenine bases. This modification leads to the formation of cross-links between DNA strands, which can result in single-strand and double-strand breaks. The DNA damage caused by benzoic acid nitrogen mustard can activate DNA repair pathways, leading to cell death or survival depending on the extent of the damage.

Biochemical and Physiological Effects:

The biochemical and physiological effects of benzoic acid nitrogen mustard depend on the dose and duration of exposure. At low doses, it can induce DNA damage and activate DNA repair pathways, leading to cell survival. At high doses, it can cause extensive DNA damage and cell death. The compound has also been shown to induce oxidative stress and inflammation, which can contribute to its cytotoxic effects.

Advantages and Limitations for Lab Experiments

Benzoic acid nitrogen mustard has several advantages for lab experiments. It is a potent alkylating agent that can induce DNA damage at low concentrations, making it a useful tool for studying DNA damage and repair mechanisms. It is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, the compound has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain assays. It can also induce nonspecific DNA damage, which can complicate data interpretation.

Future Directions

There are several future directions for research on benzoic acid nitrogen mustard. One direction is to develop new methods for detecting DNA damage induced by the compound. Another direction is to study the role of benzoic acid nitrogen mustard in cancer development and to develop new cancer therapies based on its mechanism of action. Additionally, the compound could be used to study the role of DNA damage in aging and neurodegenerative diseases. Finally, more research is needed to understand the biochemical and physiological effects of benzoic acid nitrogen mustard and to develop new methods for minimizing its toxicity.

Synthesis Methods

Benzoic acid nitrogen mustard is synthesized by reacting nitrogen mustard with benzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of benzoic acid nitrogen mustard, which is a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

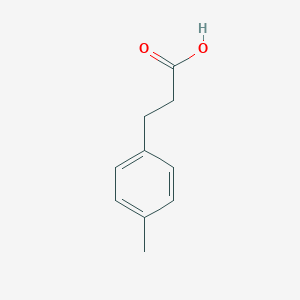

CAS RN |

1141-37-3 |

|---|---|

Product Name |

Benzoic acid nitrogen mustard |

Molecular Formula |

C11H13Cl2NO2 |

Molecular Weight |

262.13 g/mol |

IUPAC Name |

4-[bis(2-chloroethyl)amino]benzoic acid |

InChI |

InChI=1S/C11H13Cl2NO2/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16) |

InChI Key |

PCLQMXVMRDPVKX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)N(CCCl)CCCl |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N(CCCl)CCCl |

Other CAS RN |

1141-37-3 |

synonyms |

4-N-bis(2-chloroethyl)aminobenzoic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)